

An In-depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethyl)piperidin-2-one

Cat. No.: B1355717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of **5-(Trifluoromethyl)piperidin-2-one**, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

5-(Trifluoromethyl)piperidin-2-one is a piperidine derivative containing a trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known to enhance metabolic stability, bioavailability, and binding affinity of molecules in drug development.^[1]

A summary of its fundamental molecular data is presented below.

Property	Value
Molecular Formula	C ₆ H ₈ F ₃ NO ^{[2][3]}
Molecular Weight	167.13 g/mol ^{[1][2][3]}
CAS Number	50549-24-1 ^{[1][3]}

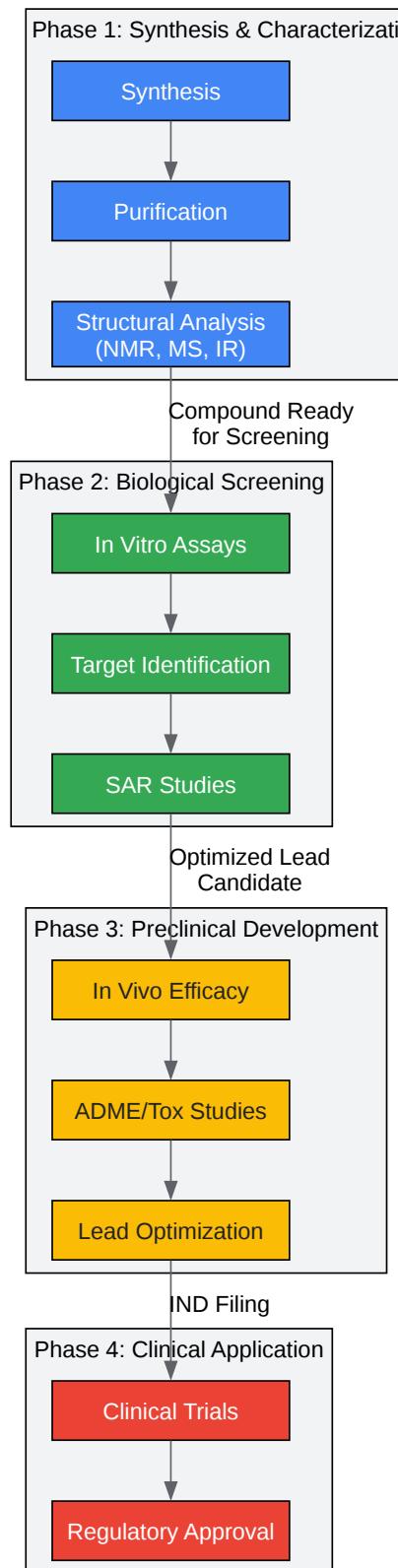
Synthesis and Characterization

The synthesis of trifluoromethyl-containing piperidines can be achieved through various synthetic routes. One common approach involves the hydrogenation of corresponding trifluoromethyl-substituted pyridinones. This method allows for the creation of the saturated piperidinone ring from its aromatic precursor.

General Experimental Protocol for Synthesis via Hydrogenation:

A typical procedure would involve dissolving the starting material, a trifluoromethyl pyridinone, in a suitable solvent such as ethanol or methanol. A catalyst, commonly palladium on carbon (Pd/C), is then added to the solution. The mixture is subjected to a hydrogen atmosphere, often at elevated pressure, and stirred at a specific temperature for a set duration. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product, **5-(Trifluoromethyl)piperidin-2-one**, would then be purified using techniques like column chromatography or recrystallization to yield the final, high-purity compound.

Characterization:


The structural confirmation and purity assessment of the synthesized **5-(Trifluoromethyl)piperidin-2-one** would be conducted using a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy would be used to confirm the presence and connectivity of the protons and carbons in the molecule, including the characteristic signals from the piperidine ring and the trifluoromethyl group.
- Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound, confirming it matches the expected value of 167.13.
- Infrared (IR) Spectroscopy: IR analysis would be used to identify the functional groups present, notably the carbonyl (C=O) stretch of the lactam and the C-F bonds of the trifluoromethyl group.

Logical Workflow for Compound Development

The following diagram illustrates a generalized workflow for the research and development of a novel chemical entity like **5-(Trifluoromethyl)piperidin-2-one**, from initial synthesis to its

potential application as a therapeutic agent.

[Click to download full resolution via product page](#)

Caption: Workflow for Drug Discovery and Development.

Potential Applications in Drug Discovery

5-(Trifluoromethyl)piperidin-2-one serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.^[1] The piperidine scaffold is a common feature in many biologically active compounds. The inclusion of a trifluoromethyl group can impart desirable properties such as increased metabolic stability and enhanced binding to biological targets.^[1] This makes it a compound of interest for developing novel agents targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.^[1] For instance, derivatives of trifluoromethyl piperidine have been investigated for their potential as antiviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Trifluoromethyl)piperidin-2-one [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(Trifluoromethyl)piperidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355717#5-trifluoromethyl-piperidin-2-one-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com